![molecular formula C18H19ClINO2 B3741509 N-(2-chloro-4-iodophenyl)-2-(2-isopropyl-5-methylphenoxy)acetamide](/img/structure/B3741509.png)
N-(2-chloro-4-iodophenyl)-2-(2-isopropyl-5-methylphenoxy)acetamide
Overview
Description
N-(2-chloro-4-iodophenyl)-2-(2-isopropyl-5-methylphenoxy)acetamide, also known as CIIMPA, is a chemical compound that has gained significant attention in the scientific community for its potential applications in research and development.
Scientific Research Applications
N-(2-chloro-4-iodophenyl)-2-(2-isopropyl-5-methylphenoxy)acetamide has been used in various scientific research applications, including as a ligand for the imaging of beta-amyloid plaques in Alzheimer's disease, as a potential therapeutic agent for cancer, and as a tool for studying the role of G protein-coupled receptors in cellular signaling pathways.
Mechanism of Action
N-(2-chloro-4-iodophenyl)-2-(2-isopropyl-5-methylphenoxy)acetamide acts as a selective antagonist of the adenosine A2A receptor, which is involved in various physiological processes such as neurotransmission, cardiovascular function, and immune response. By blocking the A2A receptor, N-(2-chloro-4-iodophenyl)-2-(2-isopropyl-5-methylphenoxy)acetamide can modulate these processes and potentially provide therapeutic benefits.
Biochemical and Physiological Effects:
Studies have shown that N-(2-chloro-4-iodophenyl)-2-(2-isopropyl-5-methylphenoxy)acetamide can modulate various biochemical and physiological processes, including reducing inflammation, improving cognitive function, and reducing tumor growth. However, further research is needed to fully understand the mechanisms underlying these effects.
Advantages and Limitations for Laboratory Experiments:
One advantage of using N-(2-chloro-4-iodophenyl)-2-(2-isopropyl-5-methylphenoxy)acetamide in laboratory experiments is its selectivity for the A2A receptor, which allows for more targeted and specific research. However, N-(2-chloro-4-iodophenyl)-2-(2-isopropyl-5-methylphenoxy)acetamide's limited solubility in water can make it challenging to work with in certain experimental settings.
Future Directions
There are several potential future directions for research on N-(2-chloro-4-iodophenyl)-2-(2-isopropyl-5-methylphenoxy)acetamide, including exploring its potential as a therapeutic agent for various diseases, investigating its interactions with other receptors and signaling pathways, and improving its solubility and bioavailability for use in experimental settings.
In conclusion, N-(2-chloro-4-iodophenyl)-2-(2-isopropyl-5-methylphenoxy)acetamide is a promising chemical compound with potential applications in various scientific research fields. Its selectivity for the A2A receptor and potential therapeutic benefits make it an intriguing area of study for future research.
properties
IUPAC Name |
N-(2-chloro-4-iodophenyl)-2-(5-methyl-2-propan-2-ylphenoxy)acetamide | |
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Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H19ClINO2/c1-11(2)14-6-4-12(3)8-17(14)23-10-18(22)21-16-7-5-13(20)9-15(16)19/h4-9,11H,10H2,1-3H3,(H,21,22) | |
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
MRBNAKBWYONWAF-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=C(C=C1)C(C)C)OCC(=O)NC2=C(C=C(C=C2)I)Cl | |
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H19ClINO2 | |
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
443.7 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
N-(2-chloro-4-iodophenyl)-2-(5-methyl-2-propan-2-ylphenoxy)acetamide |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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